N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a cyclohexyl group, and a propylphenoxy moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the cyclohexyl group, and the attachment of the propylphenoxy moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine in a nucleophilic substitution reaction.
Attachment of the Propylphenoxy Moiety: This can be done through etherification reactions using appropriate phenol and alkyl halide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce cyclohexylamine derivatives.
Scientific Research Applications
N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxy moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- N-cyclohexyl-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
- N-cyclohexyl-5-[(4-butylphenoxy)methyl]furan-2-carboxamide
Uniqueness
N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide stands out due to its specific propylphenoxy moiety, which may confer unique chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H27NO3/c1-2-6-16-9-11-18(12-10-16)24-15-19-13-14-20(25-19)21(23)22-17-7-4-3-5-8-17/h9-14,17H,2-8,15H2,1H3,(H,22,23) |
InChI Key |
NQZGZNZJODNLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.